molecular formula C32H58N2O8 B012225 Bengamide B CAS No. 104947-69-5

Bengamide B

Cat. No. B012225
M. Wt: 598.8 g/mol
InChI Key: PFRKTXMXGDERHT-UCDUEDMDSA-N
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Description

Synthesis Analysis

The synthesis of Bengamide B, along with its analogs Bengamides E and Z, has been achieved through practical and enantioselective total synthesis methods. A common polyol intermediate serves as the foundation for consecutive aldol condensations, leading to a protected polyol thioester side chain. This is suitable for coupling to the Bengamides. The synthesis utilizes novel chiral phase transfer catalyzed enantioselective alkylation to achieve the highly functionalized amino caprolactams required for Bengamides B and Z. The use of the 2-naphthylmethyl ether protecting group, compatible with boron Lewis acids needed for enantioselective aldol condensation, allows direct access to Bengamide B (Boeckman, Clark, & Shook, 2002).

Scientific Research Applications

  • Antiviral Properties : Bengamide A, a related compound, has been identified as a potent inhibitor of HIV-1 gene expression, demonstrating sub-micromolar efficacy (Tietjen et al., 2018).

  • Antitumor Properties : Studies have shown that Bengamide B exhibits promising antitumor properties. These antitumor effects can be partially attributed to its role as an immune modulating agent (Liu et al., 2008), (Johnson et al., 2012).

  • Inhibition of Methionine Aminopeptidases : Bengamide derivatives, including Bengamide B, target human methionine aminopeptidases (MetAPs), a factor contributing to their antiproliferative activity (Xu, Lu, & Ye, 2012).

  • Broad Spectrum of Biological Activities : Bengamide B and its analogues demonstrate a range of biological activities, including antitumor, antibiotic, and anthelmintic properties, which indicate potential clinical applications (Tai et al., 2011).

  • New Antibiotics Against Drug-Resistant Bacteria : The bengamides, including Bengamide B, show potential as new antibiotics against drug-resistant bacteria like Mycobacterium tuberculosis and Staphylococcus aureus (Porras-Alcalá et al., 2022).

  • Synthetic Analogue LAF389 : LAF389, a synthetic analogue of the bengamides, inhibits MetAps and affects protein mobility, which could impact tumor growth (Towbin et al., 2003).

  • Synthesis and Structure-Activity Relationships : Bengamides B and E, both cytotoxic marine natural products, have been synthesized for further study, offering insights into their structure-activity relationships (Kinder et al., 2001).

  • Potential in Colorectal Cancer Treatment : Analogues of Bengamide, specifically Ben I and Ben V, have shown promising antitumoral agents in the treatment of colorectal cancer (García-Pinel et al., 2020).

  • Antitumor Efficacy in Melanoma Model : Bengamides have demonstrated antitumor efficacy in a melanoma mouse model, further highlighting their potential in cancer treatment (Wenzel et al., 2015).

  • Antifungal Properties : An extract from the marine sponge Pachastrissa sp., containing Bengamide derivatives, exhibited activity against Candida albicans, demonstrating its antifungal potential (Fernández et al., 1999).

Safety And Hazards

Bengamide B is considered hazardous by the 2012 OSHA Hazard Communication Standard . It is harmful if swallowed and is suspected of causing genetic defects .

Future Directions

Future breakthroughs based on the bengamide scaffold are possible and could build on their nanomolar in vitro and positive in vivo antiproliferative and antiangiogenic properties . The bengamides have driven inspirational studies and will remain relevant for future research .

properties

IUPAC Name

[(3S,6S)-1-methyl-7-oxo-6-[[(E,2R,3R,4S,5R)-3,4,5-trihydroxy-2-methoxy-8-methylnon-6-enoyl]amino]azepan-3-yl] tetradecanoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C32H58N2O8/c1-6-7-8-9-10-11-12-13-14-15-16-17-27(36)42-24-19-20-25(32(40)34(4)22-24)33-31(39)30(41-5)29(38)28(37)26(35)21-18-23(2)3/h18,21,23-26,28-30,35,37-38H,6-17,19-20,22H2,1-5H3,(H,33,39)/b21-18+/t24-,25-,26+,28-,29+,30+/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PFRKTXMXGDERHT-UCDUEDMDSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCCCCCCCCCC(=O)OC1CCC(C(=O)N(C1)C)NC(=O)C(C(C(C(C=CC(C)C)O)O)O)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCCCCCCCCCCCCC(=O)O[C@H]1CC[C@@H](C(=O)N(C1)C)NC(=O)[C@@H]([C@@H]([C@H]([C@@H](/C=C/C(C)C)O)O)O)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C32H58N2O8
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

598.8 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Bengamide B

CAS RN

104947-69-5
Record name Bengamide B
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0104947695
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
191
Citations
DD Xu, L Waykole, JV Calienni… - … process research & …, 2003 - ACS Publications
… LAF389 is an analogue of bengamide B, a member of the bengamides isolated from … 1 and 10 which contain all of stereogenic centers of bengamide B. This synthesis was used for the …
Number of citations: 50 pubs.acs.org
FR Kinder, RW Versace, KW Bair… - Journal of medicinal …, 2001 - ACS Publications
… Compound 8a, a bengamide B analogue with three structural changes (t-Bu alkene … ), was as potent as bengamide B in vitro and more efficacious than bengamide B in vivo. A series of …
Number of citations: 81 pubs.acs.org
N Chida, T Tobe, K Murai, K Yamazaki… - …, 1994 - keio.elsevierpure.com
The stereoselective synthesis of the novel marine natural product, bengamide B (1), starting from l-quebrachitol (3) is described. The hydroxylated caprolactam portion (2a) in 1 was …
Number of citations: 49 keio.elsevierpure.com
Z Thale, FR Kinder, KW Bair, J Bontempo… - The Journal of …, 2001 - ACS Publications
… Significant in vivo antitumor activity was also observed with bengamide B on subcutaneously implanted MDA-MB-435 human breast carcinoma xenografts grown in nude mice. The …
Number of citations: 114 pubs.acs.org
FR Kinder Jr - Organic preparations and procedures international, 2002 - Taylor & Francis
… Bengamide B was evaluated in the NCI 60 cell line screening panel and found to have a unique profile compared to that of standard anti-tumor agents. Fluorescence-activated cell …
Number of citations: 13 www.tandfonline.com
RK Boeckman, TJ Clark, BC Shook - Organic Letters, 2002 - ACS Publications
… Thus, a protecting group modification was required in order to access bengamide B (2). A p-methoxybenzyl (PMB) ether, an obvious choice, proved unsuitable owing to incompatibility …
Number of citations: 69 pubs.acs.org
DH Quan, G Nagalingam, I Luck, N Proschogo… - Scientific Reports, 2019 - nature.com
… Interestingly, despite the levels of tumour cell line inhibition reported for bengamide B in the literature, the bengamide B natural product isolated in the current study did not display any …
Number of citations: 11 www.nature.com
E Quinoa, M Adamczeski, P Crews… - The Journal of organic …, 1986 - ACS Publications
… of bengamide B (2), which was facilitated because it was available in larger quantity. Bengamide B … Also, as expected, the molecularformula of bengamide B (C32H58N208) established …
Number of citations: 155 pubs.acs.org
FR Kinder, S Wattanasin, RW Versace… - The Journal of …, 2001 - ACS Publications
… The bengamide B lactam intermediate 10 is prepared in seven steps from commercially available (5R)-5-hydroxy-l-lysine (12). The desired S-configuration at the γ-OH lactam position is …
Number of citations: 46 pubs.acs.org
H Dumez, H Gall, R Capdeville, C Dutreix… - Anti-Cancer …, 2007 - journals.lww.com
… LAF389 is a structurally novel synthetic analogue of bengamide B, one of a family of natural … Bengamide B was evaluated in the NCI 60 cell line in-vitro anticancer screen and found to …
Number of citations: 64 journals.lww.com

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